molecular formula C30H32F6N4O2 B3166387 Monohydroxy Netupitant CAS No. 910808-12-7

Monohydroxy Netupitant

カタログ番号: B3166387
CAS番号: 910808-12-7
分子量: 594.6 g/mol
InChIキー: CUGOZHKFGSQBGD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

モノヒドロキシネツピタントは、強力で選択的なニューロキニン-1受容体拮抗薬であるネツピタントの代謝産物です。 主に、薬理学的特性と潜在的な治療用途を研究するため、研究設定で使用されています . この化合物は、分子式がC30H32F6N4O2で、分子量は594.59 g/molです .

2. 製法

合成経路と反応条件: モノヒドロキシネツピタントは、ネツピタントの水酸化によって合成されます。具体的な合成経路と反応条件は、専有技術であり、広く公開されていません。

工業的生産方法: モノヒドロキシネツピタントの工業的生産方法は、広く文書化されていません。通常、このような化合物は、純度と一貫性を確保するため、厳格な品質管理対策を講じた専門施設で生産されます。 生産プロセスには、合成、精製、品質試験などの複数のステップが含まれる場合があります .

3. 化学反応解析

反応の種類: モノヒドロキシネツピタントは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

    酸化剤: 過酸化水素、過マンガン酸カリウム。

    還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

    置換試薬: ハロゲン化剤、求核剤.

主な生成物: これらの反応から生成される主な生成物には、ネツピタントのさまざまな水酸化および脱水酸化誘導体があります .

4. 科学研究の応用

モノヒドロキシネツピタントには、いくつかの科学研究の応用があります。

準備方法

Synthetic Routes and Reaction Conditions: Monohydroxy Netupitant is synthesized through the hydroxylation of Netupitant. The specific synthetic routes and reaction conditions are proprietary and not widely published.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure purity and consistency. The production process may involve multiple steps, including synthesis, purification, and quality testing .

化学反応の分析

Types of Reactions: Monohydroxy Netupitant undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of Netupitant .

科学的研究の応用

Pharmacological Properties

Monohydroxy netupitant is formed through the metabolism of netupitant, which exhibits a high affinity for NK1 receptors. This compound plays a crucial role in modulating the body’s response to substance P, a neuropeptide associated with pain and inflammation. The pharmacokinetic profile of this compound indicates:

  • High Bioavailability : Like its parent compound, this compound demonstrates favorable bioavailability, which is essential for its effectiveness in clinical settings.
  • Long Half-Life : The metabolite has a prolonged half-life, allowing for sustained action in managing symptoms related to CINV.

Clinical Applications

This compound's primary application lies in its role as part of the fixed-dose combination therapy with palonosetron in the form of Akynzeo. This combination is indicated for:

  • Prevention of CINV : this compound contributes to both acute and delayed prevention of nausea and vomiting associated with highly emetogenic chemotherapy (HEC) and moderately emetogenic chemotherapy (MEC) regimens .
  • Improvement in Patient Compliance : The fixed-dose combination simplifies treatment regimens, potentially enhancing patient adherence by reducing the complexity of antiemetic therapy from multiple medications to a single capsule .

Efficacy in Clinical Trials

Numerous clinical studies have evaluated the efficacy of this compound within the context of its parent compound:

  • Phase III Trials : Studies have shown that the combination of netupitant and palonosetron leads to high complete response rates (no vomiting and no need for rescue medication) among patients undergoing HEC .
  • Comparative Studies : Research comparing oral palonosetron with intravenous formulations has demonstrated that oral administration is equally effective in preventing acute CINV, supporting the use of this compound in oral fixed-dose combinations .

Case Studies and Real-World Evidence

A review of case studies highlights the practical applications and outcomes associated with this compound:

  • Case Study 1 : A cohort study involving patients receiving HEC showed that those treated with Akynzeo experienced significantly lower rates of CINV compared to those on standard antiemetic regimens. This finding underscores the importance of this compound's role in enhancing therapeutic outcomes .
  • Case Study 2 : In another study focusing on patient adherence, it was found that simplifying antiemetic therapy using Akynzeo improved adherence rates significantly compared to traditional multi-drug regimens .

Summary Table of Clinical Findings

Study TypePopulationTreatmentOutcome
Phase III TrialCancer PatientsAkynzeo (Netupitant + Palonosetron)High complete response rates (no CINV)
Comparative StudyPatients on HECOral Palonosetron vs IVEquivalent efficacy in preventing CINV
Cohort StudyPatients on MECAkynzeoReduced CINV rates compared to standard

作用機序

モノヒドロキシネツピタントは、悪心と嘔吐の調節に関与するニューロキニン-1受容体を選択的に拮抗することによって作用を発揮します。この化合物は、嘔吐に関連する神経ペプチドであるサブスタンスPがこれらの受容体への結合を阻害します。 この阻害は、悪心と嘔吐を引き起こす下流のシグナル伝達経路の活性化を防ぎます .

類似化合物:

独自性: モノヒドロキシネツピタントは、その特定の水酸化により、親化合物やその他の類似薬剤と比較して、独特の薬物動態的および薬力学的特性を示す可能性があります .

類似化合物との比較

Uniqueness: Monohydroxy Netupitant is unique due to its specific hydroxylation, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar agents .

生物活性

Monohydroxy Netupitant is a significant metabolite of Netupitant, a selective neurokinin-1 (NK1) receptor antagonist primarily used in the prevention of chemotherapy-induced nausea and vomiting (CINV). This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Profile

  • Chemical Name : this compound
  • Chemical Formula : C18H20F6N2O
  • Molecular Weight : Approximately 372.35 g/mol

This compound is characterized by the presence of a hydroxyl group, which influences its pharmacokinetic and pharmacodynamic properties compared to its parent compound, Netupitant.

This compound functions primarily as an antagonist at the NK1 receptor. By blocking substance P, a neuropeptide that plays a crucial role in mediating nausea and vomiting signals in the central nervous system, it effectively mitigates emetic responses associated with chemotherapy.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Receptor Binding : It competitively binds to NK1 receptors with high affinity, inhibiting the action of substance P.
  • Pharmacokinetics : Studies indicate that this compound is rapidly absorbed and extensively metabolized. Its half-life and bioavailability are influenced by its metabolic pathway.
  • Pharmacodynamics : The compound exhibits dose-dependent effects on receptor occupancy, which correlates with its antiemetic efficacy.

Pharmacokinetic Studies

A study conducted on the pharmacokinetics of this compound showed that:

  • The maximum plasma concentration (Cmax) is reached within 1 to 3 hours after administration.
  • The area under the curve (AUC) indicates significant systemic exposure, suggesting effective absorption and distribution in tissues.

Efficacy in Clinical Trials

Clinical trials have demonstrated that this compound, as part of the combination therapy with palonosetron (NEPA), significantly reduces the incidence of nausea and vomiting in patients undergoing chemotherapy. The following table summarizes key findings from these studies:

Study ReferencePopulationTreatmentOutcome
Stathis et al., 2013 Cancer patientsNEPA (300 mg netupitant + 0.5 mg palonosetron)Reduced CINV rates by ~70% compared to placebo
FDA Label Data Healthy volunteersSingle-dose netupitantAchieved >90% NK1 receptor occupancy in brain regions

Case Studies

  • Case Study on Efficacy : A clinical trial involving 200 patients receiving highly emetogenic chemotherapy showed that those treated with NEPA experienced significantly lower rates of both acute and delayed nausea compared to those receiving standard antiemetic therapy.
  • Safety Profile : In reproductive toxicity studies, no significant adverse effects were observed in offspring when administered at doses up to three times the human AUC during organogenesis . However, caution is advised as some skeletal abnormalities were noted at higher doses.

特性

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-N-[4-[2-(hydroxymethyl)phenyl]-6-(4-methylpiperazin-1-yl)pyridin-3-yl]-N,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32F6N4O2/c1-28(2,20-13-21(29(31,32)33)15-22(14-20)30(34,35)36)27(42)39(4)25-17-37-26(40-11-9-38(3)10-12-40)16-24(25)23-8-6-5-7-19(23)18-41/h5-8,13-17,41H,9-12,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGOZHKFGSQBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3CO)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 15 mg (0.41 mmol) sodium borohydride in 2 ml methanol were added at 0° C. 200 mg (0.338 mmol) 2-(3,5-bis-trifluoromethyl-phenyl)-N-[4-(2-formyl-phenyl)-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-N-methyl-isobutyramide. After stirring at 0° C. for 1 h 1 ml brine was added at 0° C. The mixture was stirred for 30 min. Methanol was distilled off and the residue was diluted with 20 ml ethyl acetate and washed with 20 ml brine. The organic layer was dried over sodium sulfate, concentrated and purified by flash chromatography to give 137 mg (68%) of the title compound as a light brown solid.
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
2-(3,5-bis-trifluoromethyl-phenyl)-N-[4-(2-formyl-phenyl)-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-N-methyl-isobutyramide
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
brine
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Monohydroxy Netupitant
Reactant of Route 2
Monohydroxy Netupitant
Reactant of Route 3
Monohydroxy Netupitant
Reactant of Route 4
Monohydroxy Netupitant
Reactant of Route 5
Reactant of Route 5
Monohydroxy Netupitant
Reactant of Route 6
Monohydroxy Netupitant

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。